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molecular formula C5H9NO2 B1357739 Methyl azetidine-3-carboxylate CAS No. 343238-58-4

Methyl azetidine-3-carboxylate

Cat. No. B1357739
M. Wt: 115.13 g/mol
InChI Key: WGEYNHXHVVYOSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096619B2

Procedure details

Prepared by standard procedure from azetidine-3-carboxylic acid methyl ester and propane-1-sulfonyl chloride (e.g. example 279).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH:5]1[CH2:8][NH:7][CH2:6]1)=[O:4].C1(N[S:13]([CH2:16][CH2:17][CH3:18])(=[O:15])=[O:14])CC1>>[CH3:1][O:2][C:3]([CH:5]1[CH2:8][N:7]([S:13]([CH2:16][CH2:17][CH3:18])(=[O:15])=[O:14])[CH2:6]1)=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1CNC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)NS(=O)(=O)CCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC(=O)C1CN(C1)S(=O)(=O)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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